(6-methyloxan-2-yl)methanesulfonyl chloride
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Overview
Description
(6-methyloxan-2-yl)methanesulfonyl chloride: is a chemical compound with the molecular formula C7H13ClO3S and a molecular weight of 212.69 g/mol . It is a mixture of diastereomers and is also known by the synonym 2H-Pyran-2-methanesulfonyl chloride, tetrahydro-6-methyl- . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-methyloxan-2-yl)methanesulfonyl chloride typically involves the reaction of 6-methyloxan-2-ol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: (6-methyloxan-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products Formed:
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfonic Acids: Formed by oxidation reactions
Scientific Research Applications
Chemistry: (6-methyloxan-2-yl)methanesulfonyl chloride is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives . It is also employed in the synthesis of complex molecules and as a protecting group for alcohols and amines .
Biology: In biological research, this compound is used to modify biomolecules such as proteins and peptides. It can introduce sulfonyl groups into these molecules, which can alter their properties and functions .
Medicine: Sulfonyl derivatives are known for their pharmacological activities, and this compound can be used to synthesize such derivatives .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (6-methyloxan-2-yl)methanesulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonyl derivatives with various nucleophiles . This reactivity is exploited in organic synthesis and modification of biomolecules.
Comparison with Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride compound with similar reactivity but without the oxan-2-yl group.
Tosyl chloride (p-toluenesulfonyl chloride): Another sulfonyl chloride compound commonly used in organic synthesis.
Trifluoromethanesulfonyl chloride: A sulfonyl chloride with a trifluoromethyl group, known for its high reactivity and stability.
Uniqueness: (6-methyloxan-2-yl)methanesulfonyl chloride is unique due to the presence of the oxan-2-yl group, which imparts specific reactivity and properties to the compound. This structural feature allows for the synthesis of unique sulfonyl derivatives that are not easily accessible using other sulfonyl chlorides .
Properties
CAS No. |
2091448-04-1 |
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Molecular Formula |
C7H13ClO3S |
Molecular Weight |
212.7 |
Purity |
95 |
Origin of Product |
United States |
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